molecular formula C7H7Cl2NO B1488512 3-Chloro-5-(chloromethyl)-2-methoxypyridine CAS No. 1227516-74-6

3-Chloro-5-(chloromethyl)-2-methoxypyridine

Cat. No.: B1488512
CAS No.: 1227516-74-6
M. Wt: 192.04 g/mol
InChI Key: UNCQLBTVVVCJFQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)-2-methoxypyridine is a versatile organic compound characterized by its chloromethyl and methoxy groups attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation: The compound can be synthesized through the chloromethylation of 2-methoxypyridine using formaldehyde and hydrochloric acid.

  • Halogenation: Chlorination of 5-(chloromethyl)-2-methoxypyridine can be achieved using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the chloromethyl group to a methylene group.

  • Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Carboxylic acids from oxidation.

  • Alcohols from reduction.

  • Various substituted pyridines from substitution reactions.

Scientific Research Applications

3-Chloro-5-(chloromethyl)-2-methoxypyridine is used in:

  • Chemistry: As a building block in organic synthesis.

  • Biology: In the study of enzyme inhibitors.

  • Medicine: As a precursor for pharmaceuticals.

  • Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine

  • 3-Chloro-2-methoxypyridine

  • 5-(Chloromethyl)-2-methoxypyridine

Uniqueness: 3-Chloro-5-(chloromethyl)-2-methoxypyridine stands out due to its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

3-chloro-5-(chloromethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCQLBTVVVCJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260126
Record name 3-Chloro-5-(chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227516-74-6
Record name 3-Chloro-5-(chloromethyl)-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227516-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-(chloromethyl)-2-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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